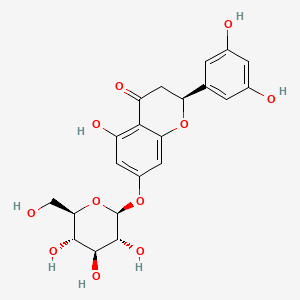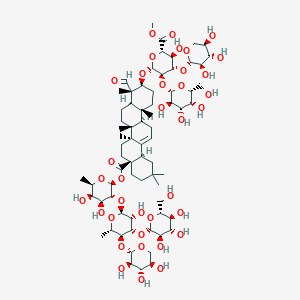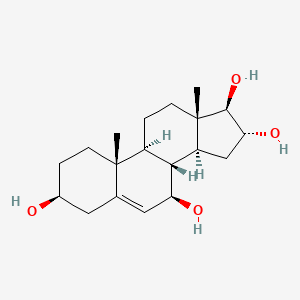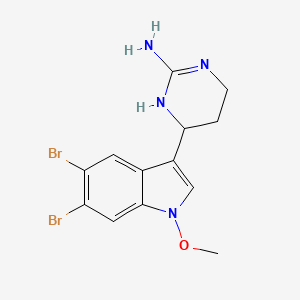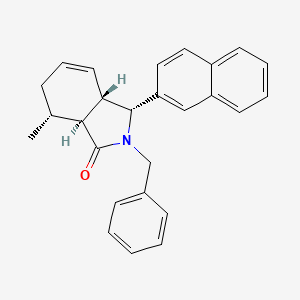![molecular formula C29H49NO8 B1256181 (4S,5R,8R,9S,10S,11R,12R,14R)-11-[(2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-9-hydroxy-2,4,8,10,12,14-hexamethyl-6,15,16-trioxatricyclo[10.2.1.11,4]hexadec-2-en-7-one CAS No. 546-57-6](/img/structure/B1256181.png)
(4S,5R,8R,9S,10S,11R,12R,14R)-11-[(2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-9-hydroxy-2,4,8,10,12,14-hexamethyl-6,15,16-trioxatricyclo[10.2.1.11,4]hexadec-2-en-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound appears to be a complex organic molecule, likely with pharmaceutical relevance. Compounds with similarly complex structures have been synthesized and studied for various chemical properties and potential applications in medicine and organic chemistry.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, including ring closures, Diels-Alder reactions, and selective functionalization. For example, the unexpected formation of a perhydro-epoxydibenzoxepinol compound from dimethylaminomethylcyclohexanone indicates the complexity and unpredictability of organic synthesis pathways (Gössnitzer & Wendelin, 2001).
Molecular Structure Analysis
The determination of molecular structure is crucial in understanding the properties of complex molecules. Techniques such as X-ray diffraction, NMR spectroscopy, and crystallography are commonly used. For instance, the crystal and molecular structure analysis of a dimethyl-9-phenyl compound was conducted using single crystal X-ray diffraction data, revealing the conformation of fused pyrone and pyran rings (Ganapathy et al., 2013).
Chemical Reactions and Properties
Complex organic molecules can undergo a variety of chemical reactions, including substitutions, additions, and ring transformations. Studies on reactions of compounds like 4,6-dimethyl derivatives with nucleophiles under specific conditions highlight the chemical reactivity and potential for generating diverse products (Chern & Wu, 1997).
Physical Properties Analysis
The physical properties of organic compounds, such as solubility, melting points, and crystalline structure, are essential for their practical application. Analysis of crystal structures can reveal how molecular conformations are stabilized by intramolecular interactions, as seen in compounds synthesized from 9α-hydroxyparthenolide (Benharref et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stereochemistry, and functional group transformations, are central to the utility of organic compounds. For instance, the stereochemistry and reactivity of epoxy-hexenoate compounds with amines demonstrate the significance of stereochemical configurations in synthesizing targeted molecules (Saotome et al., 2001).
Scientific Research Applications
Molecular Structure and Interactions
The compound, often involved in complex reactions, exhibits notable molecular interactions. For example, Beckmann et al. (2003) studied a structurally related compound and noted an intramolecular hydrogen bond between a hydroxy group and a dimethylamino group, indicating possible similar interactions in the target compound. This specific molecular interaction is significant for understanding the compound's behavior in various chemical environments (Beckmann, Jones, & Kirby, 2003).
Synthetic Chemistry and Derivatives
In synthetic chemistry, the compound is a part of intricate synthetic schemes. Munigela et al. (2009) detailed the synthesis of telithromycin derivatives, involving complex reactions and by-product formation, demonstrating the compound's role in synthesizing medically relevant molecules. Such studies contribute to pharmaceutical sciences, especially in antibiotic development (Munigela et al., 2009).
Bioactive Derivatives and Medicinal Chemistry
The compound's derivatives exhibit bioactivity, which is crucial for drug discovery and development. Al-Oqail et al. (2003) synthesized azaartemisinin derivatives from artemisinin, a compound structurally related to the target compound, showing potential antimalarial and cytotoxic activities. This highlights the compound's significance in medicinal chemistry and its potential in developing new therapeutics (Al-Oqail et al., 2003).
properties
IUPAC Name |
(4S,5R,8R,9S,10S,11R,12R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-9-hydroxy-2,4,8,10,12,14-hexamethyl-6,15,16-trioxatricyclo[10.2.1.11,4]hexadec-2-en-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H49NO8/c1-11-21-27(7)13-15(2)29(37-27)16(3)14-28(8,38-29)24(18(5)22(31)19(6)25(33)35-21)36-26-23(32)20(30(9)10)12-17(4)34-26/h13,16-24,26,31-32H,11-12,14H2,1-10H3/t16?,17-,18+,19-,20+,21-,22+,23-,24-,26+,27+,28-,29?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYWPEXUKCPYJP-MYCWNORMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2(C=C(C3(O2)C(CC(O3)(C(C(C(C(C(=O)O1)C)O)C)OC4C(C(CC(O4)C)N(C)C)O)C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]2(C=C(C3(O2)C(C[C@@](O3)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H49NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S,5R,8R,9S,10S,11R,12R,14R)-11-[(2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-9-hydroxy-2,4,8,10,12,14-hexamethyl-6,15,16-trioxatricyclo[10.2.1.11,4]hexadec-2-en-7-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


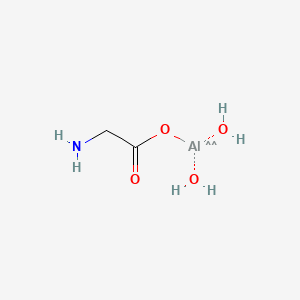
![(5Z,8R,9E)-8-hydroxy-10-[(2S,3S)-3-[(E)-oct-2-enyl]oxiran-2-yl]deca-5,9-dienoic acid](/img/structure/B1256102.png)
![N-[11C]Methyl-3-[[(dimethylamino)carbonyl]oxy]-2-(2',2'-diphenylpropionoxymethyl)pyridinium](/img/structure/B1256105.png)
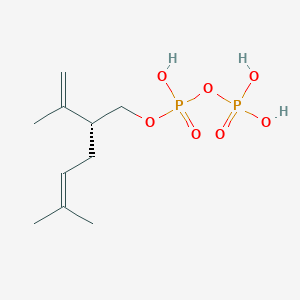
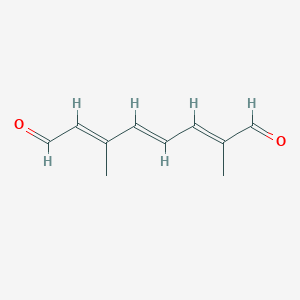
![5-[[1-(2-Methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]methyl]-2-methylthiazole](/img/structure/B1256115.png)

